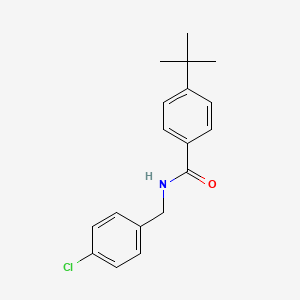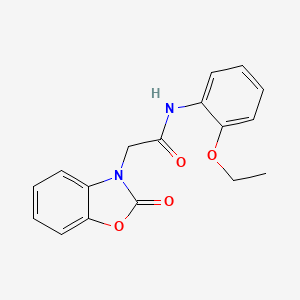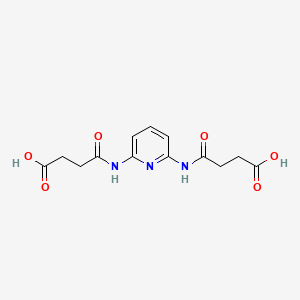
4-tert-butyl-N-(4-chlorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-chlorobenzyl)benzamide, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling, proliferation, and survival.
Mechanism of Action
4-tert-butyl-N-(4-chlorobenzyl)benzamide binds to the ATP-binding site of CK2, blocking the access of ATP and preventing phosphorylation of CK2 substrates. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated survival pathways.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neuronal cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to protect against oxidative stress and neurotoxicity. In inflammation models, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to reduce cytokine production and inflammatory responses.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-(4-chlorobenzyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide is also relatively easy to synthesize and has a high yield. However, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. 4-tert-butyl-N-(4-chlorobenzyl)benzamide can also be toxic at high concentrations, which can limit its use in some cell types.
Future Directions
There are several future directions for 4-tert-butyl-N-(4-chlorobenzyl)benzamide research. One area of interest is the development of new 4-tert-butyl-N-(4-chlorobenzyl)benzamide analogs with improved solubility and potency. Another area of interest is the use of 4-tert-butyl-N-(4-chlorobenzyl)benzamide in combination with other drugs to enhance their efficacy. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has also been proposed as a potential therapeutic agent for cancer and neurodegenerative diseases, and further studies are needed to evaluate its clinical potential. Finally, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used as a tool to study the function of CK2, and further studies are needed to elucidate the role of CK2 in various cellular processes.
Synthesis Methods
4-tert-butyl-N-(4-chlorobenzyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 4-tert-butyl-N-(4-chlorobenzyl)benzamide as a white solid with a high yield.
Scientific Research Applications
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been widely used in scientific research as a tool to study the function of protein kinase CK2. CK2 has been implicated in many cellular processes, including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used to study the role of CK2 in cancer, neurodegeneration, and inflammation.
properties
IUPAC Name |
4-tert-butyl-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKYWSBRDIPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)


![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)




![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
